molecular formula C8H8INO3 B1344298 2-Ethoxy-5-iodonicotinic acid CAS No. 335078-07-4

2-Ethoxy-5-iodonicotinic acid

Cat. No. B1344298
M. Wt: 293.06 g/mol
InChI Key: DHVUWACWJRDVBQ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-iodonicotinic acid (EI) is a heterocyclic organic compound with a five-membered aromatic ring and a carboxylic acid group. It has a molecular formula of C8H8INO3 .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-iodonicotinic acid consists of an ethoxy group (C2H5O-) and an iodonicotinic acid group (C6H3INO3). The molecular weight of the compound is approximately 293.06 Da .

Scientific Research Applications

2-Ethoxy-5-iodonicotinic acid is a compound of interest in various scientific research fields. While there is a scarcity of direct references to this exact compound in the literature, research on similar compounds provides insights into potential applications and the broader context of its utility. The following paragraphs delve into the scientific research applications of related compounds, which might shed light on the roles and utilities of 2-Ethoxy-5-iodonicotinic acid.

Biochemical and Medicinal Chemistry Applications

Compounds closely related to 2-Ethoxy-5-iodonicotinic acid, particularly those involving iodine and ethoxy groups, are extensively studied for their biochemical and medicinal properties. For example, iodine-containing compounds are known for their role in the synthesis of pharmaceuticals and as intermediates in organic synthesis. The inclusion of an ethoxy group can influence the solubility and reactivity of these compounds, making them suitable for various biochemical applications. The research on 5-oxo-ETE, a potent eosinophil chemoattractant, and its receptor interactions, offers insights into how modifications in the structure, such as introducing iodine or ethoxy groups, could impact biological activity and therapeutic potential (Powell & Rokach, 2005).

Synthetic Applications in Organic Chemistry

In organic chemistry, the structural motifs present in 2-Ethoxy-5-iodonicotinic acid are valuable for the synthesis of complex molecules. Iodine acts as a versatile functional group in organic synthesis, facilitating various transformations, including coupling reactions and functional group interconversions. The ethoxy group can serve as a leaving group or be involved in etherification reactions, contributing to the synthesis of pharmacologically active molecules or materials with specific properties. Research on the synthesis and application of similar compounds, such as N-(arylmethoxy)-2-chloronicotinamides, highlights the utility of such structural components in developing new herbicides with significant activity (Yu et al., 2021).

Safety And Hazards

According to the available safety data, 2-Ethoxy-5-iodonicotinic acid is classified under the GHS07 hazard class. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-ethoxy-5-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVUWACWJRDVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627324
Record name 2-Ethoxy-5-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-iodonicotinic acid

CAS RN

335078-07-4
Record name 2-Ethoxy-5-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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